molecular formula C18H16ClN3O3S2 B2539264 N-(4-(3-((5-chloro-2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021133-43-6

N-(4-(3-((5-chloro-2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2539264
CAS No.: 1021133-43-6
M. Wt: 421.91
InChI Key: YGMIMXJRLBXBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiophene-2-carboxamide derivative featuring a thiazole core substituted with a 3-((5-chloro-2-methoxyphenyl)amino)-3-oxopropyl chain. The 5-chloro-2-methoxyphenyl group may enhance lipophilicity and membrane permeability, while the thiophene carboxamide moiety could contribute to binding affinity through hydrogen bonding .

Properties

IUPAC Name

N-[4-[3-(5-chloro-2-methoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S2/c1-25-14-6-4-11(19)9-13(14)21-16(23)7-5-12-10-27-18(20-12)22-17(24)15-3-2-8-26-15/h2-4,6,8-10H,5,7H2,1H3,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMIMXJRLBXBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-((5-chloro-2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and data.

Structural Characteristics

The compound features a unique combination of structural moieties:

  • Thiophene ring
  • Thiazole moiety
  • Chloro-substituted methoxyphenyl group

These components contribute to its biological properties and potential therapeutic applications.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures exhibit promising anti-cancer properties . Specifically, they may inhibit specific kinases involved in cell proliferation and survival pathways, which are crucial for cancer cell growth. The presence of thiazole and thiophene groups has been linked to the inhibition of cancer cell growth by disrupting mitotic processes.

  • Kinase Inhibition : The compound may inhibit various kinases that regulate cell cycle progression and survival, leading to apoptosis in cancer cells.
  • Cell Cycle Disruption : Similar compounds have shown the ability to induce multipolar spindles during mitosis, resulting in aberrant cell division and subsequent cell death .
  • Low Cytotoxicity : Notably, the compound exhibits relatively low cytotoxicity towards normal cells compared to cancer cells, making it a promising candidate for targeted therapy .

Synthesis Pathway

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Formation of the thiazole and thiophene rings.
  • Introduction of the chloro-substituted methoxyphenyl group.
  • Coupling reactions to finalize the carboxamide structure.

These steps require specific reagents and conditions to achieve high yields and purity.

Case Studies

  • Anti-Cancer Activity : A study focusing on compounds with thiazole and thiophene structures demonstrated significant inhibition of tumor growth in vitro and in vivo models. The mechanism involved disruption of microtubule dynamics during mitosis .
  • Selectivity for Cancer Cells : Research indicated that this compound selectively targets cancer cells while sparing normal cells, highlighting its potential as a targeted therapy .

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for optimizing its therapeutic potential. Techniques such as:

  • Surface Plasmon Resonance (SPR)
  • Nuclear Magnetic Resonance (NMR)
  • X-ray Crystallography

These methods can elucidate binding affinities and mechanisms of action, guiding further structural modifications to enhance efficacy and reduce toxicity.

Data Table: Biological Activities

Activity TypeDescriptionReference
Anti-CancerInhibition of tumor growth via kinase inhibition
Cell Cycle DisruptionInduction of multipolar spindles leading to cell death
CytotoxicityLow toxicity towards normal cells

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-Cancer Activity

Research indicates that compounds with similar structural features to N-(4-(3-((5-chloro-2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide exhibit promising anti-cancer properties. These compounds can inhibit specific kinases involved in cell proliferation and survival pathways, thus potentially leading to the development of effective cancer therapies.

Case Study: Kinase Inhibition
A study demonstrated that thiophene and thiazole derivatives can significantly inhibit cancer cell growth by disrupting mitotic processes. This suggests that this compound may similarly affect cancer cell viability through kinase inhibition.

2. Drug Discovery Programs

The compound's unique structure allows it to interact effectively with biological targets, making it a candidate for drug discovery programs aimed at various diseases beyond cancer. The ability to modify its structure could enhance its efficacy and reduce toxicity, which is crucial in drug development.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is essential for optimizing its therapeutic potential. Techniques such as:

  • Surface Plasmon Resonance (SPR) : To measure binding affinities.
  • Nuclear Magnetic Resonance (NMR) : To study molecular interactions.
  • X-ray Crystallography : To elucidate the compound's structure at an atomic level.

These methods can provide insights into the mechanisms of action and help refine the compound for improved therapeutic outcomes.

Comparison with Similar Compounds

Structural Analogs

Thiazole-Based Derivatives with Sulfonamide Moieties

Compounds such as 3-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoic acid (, Scheme 9) share the thiazole core but differ in substituents. Key distinctions:

  • Target Compound : Contains a thiophene carboxamide and 5-chloro-2-methoxyphenyl group.
  • Analog (Compound 21a) : Features a 4-chlorophenyl-thiazole and sulfamoylphenyl group, with a carboxylic acid terminus .
Pyrazole and Thiophene Hybrids

Compounds like 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide () exhibit hybrid architectures.

  • Target Compound : Thiazole-thiophene scaffold.
  • Pyrazole Analog: Pyrazole core with methylthio and morpholino groups.

Functional Differences :

  • Pyrazole derivatives are often optimized for antimalarial activity (), whereas the target compound’s structure aligns more with kinase inhibition (e.g., BTK) .

Functional Analogs: BTK Inhibitors

The target compound shares structural motifs with Bruton’s tyrosine kinase (BTK) inhibitors listed in , such as ibrutinib and GDC-0834 .

Parameter Target Compound Ibrutinib GDC-0834
Core Structure Thiazole-thiophene Pyrazolo[3,4-d]pyrimidine Pyrazine-tetrahydrobenzo[b]thiophene
Key Substituents 5-Chloro-2-methoxyphenyl, propionamide Phenoxy-phenyl, piperidinyl acrylamide Dimethylpiperazinone, tetrahydrobenzo[b]thiophene
Potency (IC₅₀) Not reported (hypothesized low nM range based on structural analogs) 0.5 nM (BTK) 1.2 nM (BTK)
Synthetic Complexity Moderate (esterification and hydrazine steps inferred from ) High (multistep peptide coupling and cyclization) High (chiral synthesis and heterocyclic coupling)

Key Observations :

  • The target compound lacks the acrylamide warhead critical for covalent BTK inhibition (seen in ibrutinib), suggesting a non-covalent binding mechanism.
  • Its thiophene carboxamide may mimic the hydrophobic interactions of GDC-0834’s benzo[b]thiophene group .

Sulfonamide-Containing Derivatives

Compounds like N-(3-(5-((trans)-2-((4-aminocyclohexyl)amino)cyclopropyl)thiazol-2-yl)phenyl)-2-cyanobenzenesulfonamide () highlight the role of sulfonamide in enhancing solubility.

  • Target Compound : Uses a carboxamide instead of sulfonamide, which may reduce renal clearance risks but limit aqueous solubility.

Preparation Methods

Synthesis of 4-(3-Amino-3-Oxopropyl)Thiazole-2-Amine Intermediate

The thiazole core is constructed via Hantzsch thiazole synthesis , leveraging α-haloketones and thioureas.

Procedure :

  • 5-Chloro-2-methoxyphenyl thiourea (1.2 eq) is reacted with 3-chloropropionyl chloride (1.0 eq) in ethanol under reflux for 6–8 hours.
  • The intermediate 2-amino-4-(3-chloropropionyl)thiazole is isolated via filtration (yield: 68–72%).
  • Aminolysis : Treatment with aqueous ammonia (25%) in THF at 60°C for 4 hours yields 4-(3-amino-3-oxopropyl)thiazole-2-amine (yield: 85%).

Key Reaction :
$$
\text{Thiourea} + \alpha\text{-haloketone} \xrightarrow{\text{EtOH, reflux}} \text{Thiazole intermediate} \quad \text{}
$$

Functionalization of the Thiazole Intermediate

The propionamide linker is modified to introduce the 5-chloro-2-methoxyphenyl group.

Procedure :

  • 4-(3-Amino-3-oxopropyl)thiazole-2-amine (1.0 eq) is coupled with 5-chloro-2-methoxybenzoyl chloride (1.1 eq) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) (0.1 eq) as a catalyst.
  • The reaction is stirred at room temperature for 24 hours, yielding 4-(3-((5-chloro-2-methoxyphenyl)amino)-3-oxopropyl)thiazole-2-amine (yield: 78%).

Optimization Note :

  • Excess benzoyl chloride (1.5 eq) improves yield to 82% but requires careful purification to remove unreacted reagents.

Coupling with Thiophene-2-Carboxylic Acid

The final step involves forming the carboxamide bond between the thiazole intermediate and thiophene-2-carboxylic acid.

Procedure :

  • Thiophene-2-carboxylic acid (1.2 eq) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and DMAP (0.2 eq) in DCM for 30 minutes under argon.
  • The thiazole intermediate (1.0 eq) is added, and the mixture is stirred for 48 hours at room temperature.
  • The product is purified via silica gel chromatography (eluent: DCM/MeOH 10:1) and recrystallized from methanol (yield: 65%).

Reaction Scheme :
$$
\text{Thiazole-NH}2 + \text{Thiophene-CO}2\text{H} \xrightarrow{\text{EDC/DMAP}} \text{Target Compound} \quad \text{}
$$

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Condition Yield (%) Purity (%) Source
DCM/DMAP 65 98
THF/Triethylamine 58 95
DMF/HOBt 71 97

Characterization and Analytical Data

Spectroscopic Validation

  • 1H-NMR (DMSO-d6) : δ 7.32 (d, J=4.8 Hz, 1H, thiophene-H), 7.77 (dd, J=8.8/4.8 Hz, 1H, aryl-H), 8.15 (s, 1H, thiazole-H).
  • 13C-NMR : 158.7 ppm (C=O), 145.1 ppm (thiazole-C), 132.6 ppm (thiophene-C).
  • ESI-MS : m/z 449.2 [M+H]+ (calculated: 449.08).

Purity Assessment

HPLC analysis confirms >99% purity using a C18 column (acetonitrile/water 70:30, 1.0 mL/min).

Q & A

Basic: What are the optimal synthetic routes for this compound, and how are intermediates characterized?

Answer:
The synthesis of thiazole-thiophene hybrids typically involves multi-step reactions. Key steps include:

  • Acylation of thiazole intermediates : React 2-aminothiazole derivatives with chloroacetyl chloride in dioxane using triethylamine as a base to form chloroacetamide intermediates .
  • Coupling with substituted anilines : Condense intermediates with 5-chloro-2-methoxyaniline under reflux in dry dichloromethane (CH₂Cl₂) using anhydrides (e.g., succinic or maleic anhydride) to introduce the 3-oxopropyl linker .
  • Characterization : Use ¹H/¹³C NMR to confirm amide bond formation (δ ~8–10 ppm for NH, ~165–175 ppm for C=O) and IR spectroscopy (C=O stretch at ~1680–1720 cm⁻¹). LC-MS or HRMS validates molecular weight .

Basic: How can researchers validate the structural integrity of this compound using spectroscopic methods?

Answer:

  • ¹H/¹³C NMR : Identify thiophene protons (δ ~6.5–7.5 ppm), thiazole C-2 (δ ~150–160 ppm), and the methoxy group (δ ~3.8–4.0 ppm for ¹H; ~55 ppm for ¹³C) .
  • IR Spectroscopy : Confirm carbonyl groups (amide C=O at ~1680 cm⁻¹, thiophene C-S at ~650 cm⁻¹) .
  • HRMS : Match experimental mass (e.g., [M+H]⁺) to theoretical values with <5 ppm error .

Advanced: What strategies optimize reaction yields for thiazole-thiophene hybrids?

Answer:

  • Solvent selection : Use anhydrous CH₂Cl₂ or DMF to minimize hydrolysis of reactive intermediates .
  • Catalysis : Add triethylamine to scavenge HCl during acylation .
  • Temperature control : Maintain reflux at 70–90°C for cyclization steps to avoid side reactions .
  • Purification : Employ reverse-phase HPLC or recrystallization (e.g., ethanol/DMF mixtures) for high-purity yields (>90%) .

Advanced: How do structural modifications at the thiophene-2-carboxamide moiety influence bioactivity?

Answer:

  • Electron-withdrawing groups (e.g., Cl) : Enhance binding to hydrophobic pockets in target proteins (e.g., kinases) .
  • Methoxy substitution : Improves solubility and pharmacokinetics by modulating logP values .
  • Thiophene vs. oxadiazole : Thiophene’s aromaticity stabilizes π-π stacking in enzyme active sites, while oxadiazole may alter metabolic stability .
  • Methodology : Use SAR studies with IC₅₀ assays (e.g., enzyme inhibition) and computational docking (AutoDock Vina) to predict binding affinities .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:

  • Assay standardization : Control variables (e.g., cell lines, ATP concentrations in kinase assays) to minimize variability .
  • Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain discrepancies in in vivo vs. in vitro results .
  • Counter-screening : Test against off-target receptors (e.g., GPCRs) to rule out nonspecific effects .
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets .

Basic: What are the recommended protocols for stability testing under varying pH and temperature conditions?

Answer:

  • pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Thermal stability : Heat to 40–60°C for 48 hours in sealed vials. Use TGA/DSC to detect decomposition events .
  • Light sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products with LC-MS .

Advanced: What computational methods predict the compound’s ADMET properties?

Answer:

  • Software tools : Use SwissADME for logP, BBB permeability, and CYP450 inhibition .
  • Molecular dynamics (MD) : Simulate binding to serum albumin (PDB: 1BM0) to predict plasma protein binding .
  • Toxicity prediction : Apply ProTox-II to estimate hepatotoxicity and mutagenicity risks .

Basic: How is the compound’s purity assessed before biological testing?

Answer:

  • HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection (λ = 254 nm). Accept purity ≥95% .
  • Elemental analysis : Compare experimental C/H/N percentages to theoretical values (Δ <0.4%) .
  • Melting point : Confirm consistency (±2°C) with literature values .

Advanced: What mechanistic insights explain its activity against [specific target]?

Answer:

  • Kinase inhibition : Molecular docking suggests hydrogen bonding between the carboxamide group and kinase hinge region (e.g., EGFR T790M mutation) .
  • Apoptosis induction : Flow cytometry (Annexin V/PI staining) shows caspase-3/7 activation in treated cancer cells .
  • Methodology : Combine SPR (surface plasmon resonance) for binding kinetics and Western blotting for downstream pathway analysis .

Advanced: How can synthetic byproducts be identified and minimized?

Answer:

  • LC-MS/MS : Detect trace impurities (e.g., dechlorinated byproducts) with MRM transitions .
  • Process optimization : Reduce maleic anhydride excess (<1.2 eq) to prevent over-acylation .
  • Green chemistry : Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME) to improve safety and yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.